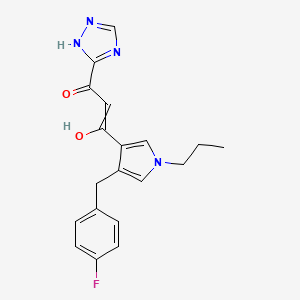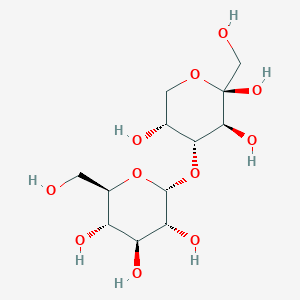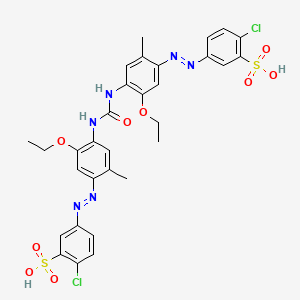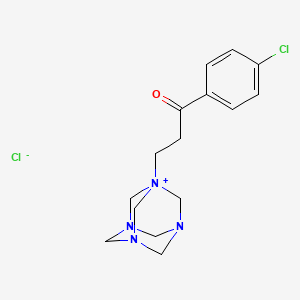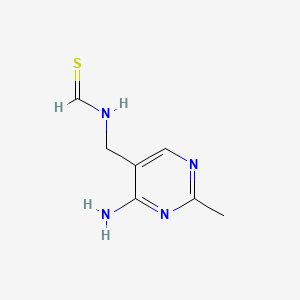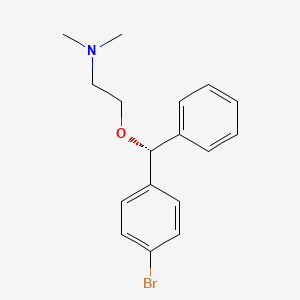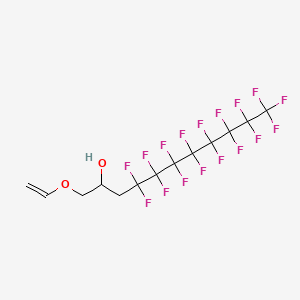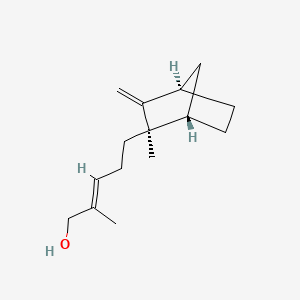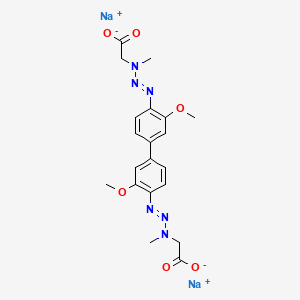
(+-)-1-Benzoyl-5-butoxy-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-1-苯甲酰-5-丁氧基-2-吡咯烷酮是一种合成的有机化合物,属于吡咯烷酮类。该化合物以其苯甲酰基连接到吡咯烷酮环的氮原子上,而丁氧基连接到环上5位的碳原子上而著称。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
合成路线和反应条件
(±)-1-苯甲酰-5-丁氧基-2-吡咯烷酮的合成通常涉及以下步骤:
吡咯烷酮环的形成: 第一步涉及合适的先驱物的环化以形成吡咯烷酮环。这可以通过在酸性或碱性条件下使γ-丁内酯与氨或伯胺反应来实现。
苯甲酰基的引入: 苯甲酰基通过在三乙胺或吡啶等碱的存在下使吡咯烷酮与苯甲酰氯反应而引入。该反应通常在二氯甲烷或氯仿等有机溶剂中进行。
丁氧基的连接: 最后一步涉及在氢化钠或叔丁醇钾等强碱的存在下,在5位用溴丁烷或氯丁烷烷基化吡咯烷酮环。
工业生产方法
(±)-1-苯甲酰-5-丁氧基-2-吡咯烷酮的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用大型反应器和连续流系统来确保高效且一致的生产。反应条件经过优化以最大限度地提高产率并最小化副产物。
化学反应分析
反应类型
(±)-1-苯甲酰-5-丁氧基-2-吡咯烷酮会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化以形成相应的氧化产物。
还原: 该化合物的还原可以使用氢化锂铝或硼氢化钠等还原剂实现,导致形成还原衍生物。
取代: 该化合物可以进行亲核取代反应,其中丁氧基可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 干燥醚中的氢化锂铝或甲醇中的硼氢化钠。
取代: 在氢氧化钠或碳酸钾等碱存在下的胺或硫醇等亲核试剂。
形成的主要产物
氧化: 形成氧化衍生物,如羧酸或酮。
还原: 形成还原衍生物,如醇或胺。
取代: 形成取代衍生物,其中不同的官能团取代丁氧基。
科学研究应用
(±)-1-苯甲酰-5-丁氧基-2-吡咯烷酮在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,特别是在开发新药方面。
工业: 用于生产特种化学品以及作为合成各种工业产品的中间体。
作用机制
(±)-1-苯甲酰-5-丁氧基-2-吡咯烷酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节它们的活性并导致各种生物效应。所涉及的确切分子靶标和途径取决于其使用的具体应用和背景。
相似化合物的比较
类似化合物
1-苯甲酰-2-吡咯烷酮: 缺少丁氧基,使其疏水性降低。
5-丁氧基-2-吡咯烷酮: 缺少苯甲酰基,影响其反应性和生物活性。
1-苯甲酰-5-甲氧基-2-吡咯烷酮: 含有甲氧基而不是丁氧基,改变了其化学性质。
独特性
(±)-1-苯甲酰-5-丁氧基-2-吡咯烷酮的独特之处在于它同时存在苯甲酰基和丁氧基,赋予其独特的化学和生物性质。这些官能团的组合允许与分子靶标进行特定的相互作用,使其在各种研究应用中具有价值。
属性
CAS 编号 |
136410-07-6 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
1-benzoyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-3-11-19-14-10-9-13(17)16(14)15(18)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3 |
InChI 键 |
QBWUPSLEXNZMFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


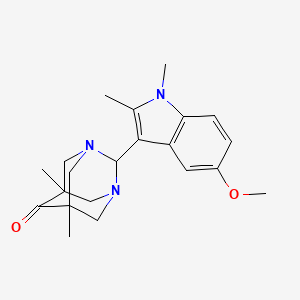
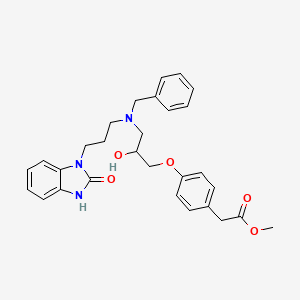
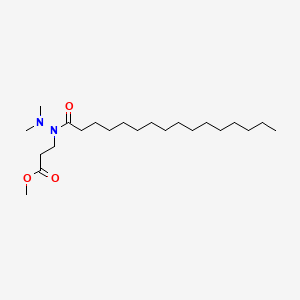
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)
